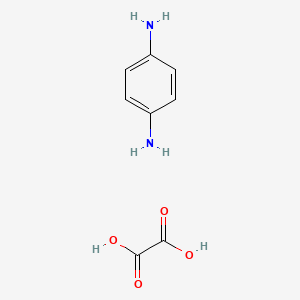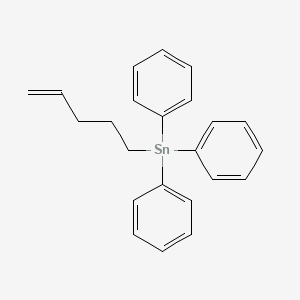
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro and methoxy substituents on the phenyl ring, as well as a chlorophenoxy group attached to the acetamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-Chlor-2-methoxyphenyl)-2-(4-chlorphenoxy)acetamid beinhaltet typischerweise die Reaktion von 5-Chlor-2-methoxyanilin mit 2-(4-Chlorphenoxy)acetylchlorid. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Triethylamin oder Pyridin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird häufig bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung ähnliche Synthesewege, aber mit optimierten Reaktionsbedingungen, umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(5-Chlor-2-methoxyphenyl)-2-(4-chlorphenoxy)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.
Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.
Substitution: Die Chloratome können durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So würde beispielsweise die Oxidation der Methoxygruppe ein Hydroxylderivat liefern, während die Substitution der Chloratome verschiedene substituierte Derivate liefern könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Untersucht auf seine mögliche Verwendung als pharmazeutisches Mittel.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von N-(5-Chlor-2-methoxyphenyl)-2-(4-chlorphenoxy)acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer biologischen Reaktion führt. Die genauen beteiligten Pfade würden detaillierte biochemische Studien erfordern.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Chlorphenyl)-2-(4-chlorphenoxy)acetamid
- N-(5-Chlor-2-hydroxyphenyl)-2-(4-chlorphenoxy)acetamid
- N-(5-Chlor-2-methoxyphenyl)-2-(4-methylphenoxy)acetamid
Einzigartigkeit
N-(5-Chlor-2-methoxyphenyl)-2-(4-chlorphenoxy)acetamid ist aufgrund der spezifischen Kombination von Chlor- und Methoxysubstituenten einzigartig, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C15H13Cl2NO3 |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
FCNRGZUFBNIBLM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)


![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)



